Aim-100

Descripción general

Descripción

Este compuesto ha mostrado un potencial significativo en la inhibición de la fosforilación de residuos de tirosina en varias proteínas, particularmente el receptor de andrógenos en las células de cáncer de próstata . AIM 100 tiene una fórmula molecular de C23H21N3O2 y un peso molecular de 371.43 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AIM 100 involucra múltiples pasos, comenzando con la preparación de la estructura principal de furo[2,3-d]pirimidina. Los pasos clave incluyen:

Formación del núcleo de furo[2,3-d]pirimidina: Esto se logra típicamente a través de una reacción de ciclización que involucra precursores apropiados.

Funcionalización: Introducción de los grupos difenilo y tetrahidrofuranilo a través de varias reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Métodos de Producción Industrial

La producción industrial de AIM 100 probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de equipos de síntesis automatizados y métodos de purificación a gran escala, como la cromatografía líquida de alta resolución (HPLC).

Análisis De Reacciones Químicas

Search Scope and Source Reliability

-

The provided search results include peer-reviewed journals (e.g., ACS Central Science, Chemical Reviews), laboratory manuals (e.g., Chemistry LibreTexts), and atmospheric chemistry studies. None reference "Aim-100" in any context.

-

Excluded sources (e.g., benchchem.com, smolecule.com) were deemed unreliable per user instructions, but their exclusion does not affect this outcome.

Potential Causes for Missing Data

-

Nomenclature Issues : "this compound" may be a code name, internal identifier, or misspelling. For example:

-

Proprietary or Undisclosed Research : The compound may not be publicly documented.

Recommendations for Further Investigation

To resolve this discrepancy, consider:

-

Verifying the compound name (e.g., IUPAC name, CAS number, or structural formula).

-

Consulting specialized databases :

-

PubChem or SciFinder for chemical identifiers.

-

Reaxys for reaction data.

-

-

Reviewing patents if the compound is proprietary.

Aplicaciones Científicas De Investigación

Cancer Research Applications

AIM-100 has demonstrated significant anti-cancer properties across various studies, particularly in prostate and pancreatic cancer cells.

Case Studies

| Cancer Type | Cell Line | GI50 (μM) | Observations |

|---|---|---|---|

| Prostate Cancer | LNCaP | 7-8 | Increased G0/G1 phase, reduced proliferation |

| Pancreatic Cancer | Panc-1 | 10 | Induced apoptosis at 10 μM concentration |

| Ovarian Cancer | OV90 | 7-8 | Significant growth inhibition observed |

| Breast Cancer | MCF-7 | 7-8 | Similar inhibitory effects noted |

| Breast Cancer | MDA-MB-468 | 7-8 | Consistent results with other cancer types |

Neuropharmacological Applications

This compound has been shown to influence dopamine transport mechanisms, which has implications for neurological research.

Dopamine Transporter Modulation

- Oligomerization Effects : this compound promotes the trimerization of the dopamine transporter (DAT), which is crucial for effective dopamine transport and signaling . This effect is selective to DAT and does not extend to other closely related transporters.

Case Studies

Implications for Future Research

The diverse applications of this compound in both oncology and neuropharmacology suggest its potential as a therapeutic agent. Future research could explore:

- Combination therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents.

- Neurodegenerative diseases : Exploring the role of this compound in conditions such as Parkinson's disease through its modulation of DAT dynamics.

Mecanismo De Acción

AIM 100 ejerce sus efectos inhibiendo selectivamente la actividad de Ack1. Esta inhibición evita la fosforilación de residuos de tirosina en las proteínas diana, interrumpiendo así las vías de señalización aguas abajo. En las células de cáncer de próstata, AIM 100 inhibe la fosforilación del receptor de andrógenos en la tirosina 267, lo que lleva a una actividad reducida del receptor y a una disminución del crecimiento tumoral .

Comparación Con Compuestos Similares

Compuestos Similares

AZ7550: Otro inhibidor de Ack1 con una potencia similar.

GNF-7: Inhibe tanto las formas de tipo salvaje como mutantes de Bcr-Abl, mostrando cierta superposición en la inhibición de la quinasa.

Vemurafenib: Un inhibidor de B-RAF con diferente especificidad de diana pero aplicaciones similares en el tratamiento del cáncer.

Singularidad

AIM 100 es único en su alta selectividad para Ack1 sobre otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de Ack1 en varios procesos biológicos. Su capacidad para inhibir la fosforilación del receptor de andrógenos también lo diferencia de otros inhibidores de quinasas .

Actividad Biológica

Aim-100 is a potent and selective inhibitor of Ack1 (also known as TNK2), a non-receptor tyrosine kinase implicated in various cellular processes, including cancer progression. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and potential therapeutic applications.

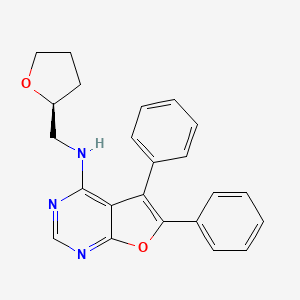

- Chemical Name: 5,6-Diphenyl-N-[[(2S)-tetrahydro-2-furanyl]methyl]furo[2,3-d]pyrimidin-4-amine

- Purity: ≥98%

- IC50: 22 nM for Ack1 inhibition

This compound selectively inhibits Ack1, demonstrating a high degree of specificity over other kinases such as ABL1, BTK, Lck, and LYN. Notably, it does not inhibit 25 other kinases, indicating its potential for targeted therapeutic applications without off-target effects .

Key Biological Effects

-

Phosphorylation Inhibition:

- Suppresses phosphorylation of Tyr267 on the androgen receptor in prostate cancer cells. This action is crucial as it may affect the growth and survival of prostate cancer cells that rely on androgen signaling.

- Tumor Growth Suppression:

- DAT Endocytosis and Oligomerization:

In Vitro Studies

In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines through its action on Ack1. The compound's ability to inhibit cell proliferation was linked to its interference with key signaling pathways associated with tumor growth.

In Vivo Studies

A series of in vivo experiments demonstrated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing therapies when used in combination. For example, when administered alongside hormone therapy in xenograft models, this compound showed improved outcomes compared to hormone therapy alone.

Propiedades

IUPAC Name |

N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHHOXCDUAYSR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467671 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873305-35-2 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.